2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-chloro-5-fluoro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3O/c7-6-10-4-3(5(12)11-6)2(8)1-9-4/h1H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWDEJNLNSIJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrrolo[2,3-d]pyrimidine Core
A common approach to synthesize pyrrolo[2,3-d]pyrimidines involves the condensation of appropriately substituted acyclic precursors followed by cyclization. One documented method starts from 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate to give an intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene, which then undergoes addition condensation with formamidine salts to form the pyrrolo[2,3-d]pyrimidine ring system with elimination of hydrogen chloride.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Formation of 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene |
| 2 | Addition of formamidine salt and base in solvent at 0–50 °C, then heating to 50–110 °C | Cyclization to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
The reaction is typically performed in a one-pot manner with controlled temperature to optimize yield and minimize byproducts. The molar ratio of base:formamidine salt:starting compound is approximately 2.0–3.0 : 1.0–1.5 : 1.0.
Alternative Synthetic Routes
Another reported strategy involves the reaction of α-halogenated methyl ketones with 2,6-diamino-4-oxopyrimidine derivatives to form substituted pyrrolo[2,3-d]pyrimidines. For example, α-bromomethylbenzylketones react with 2,6-diamino-4-oxopyrimidine in DMF to yield 6-substituted pyrrolo[2,3-d]pyrimidines regioselectively. Although this method is more relevant for 6-substituted derivatives, it demonstrates the versatility of the pyrrolo[2,3-d]pyrimidine scaffold formation.
Purification and Characterization
The crude products are typically purified by filtration, washing, and drying. Column chromatography may be used if side products are formed, though optimized methods aim to minimize this need.
Summary Table of Preparation Conditions
Analytical Data and Reaction Monitoring
- Thin layer chromatography (TLC) is used to monitor reaction progress, typically on silica gel plates with appropriate solvent systems.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the chemical structure and substitution pattern.
- Mass spectrometry (MS) provides molecular weight confirmation.
- Reaction yields vary depending on conditions but optimized methods report yields between 40–90% for intermediate steps.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidines, which can have enhanced biological activities .
Scientific Research Applications
2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and proteins involved in disease pathways.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
QP-3037: 2-Chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one (CAS 1245811-22-6)
- Key Difference : Lacks the 5-fluoro substituent.
- Synthetic routes for this analog involve microwave-assisted phosphorylation (e.g., POCl₃/P₂O₅) .
W-1: 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- Key Difference : Chlorine at position 4 instead of 2.
- This compound is used in glycosylated derivatives for kinase inhibitor synthesis .
Halogen Substitution Variations
QB-3327: 4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS 346599-63-1)
- Key Difference : Chlorine at position 4 and an oxygen at position 5.
- Impact : The shifted oxygen alters hydrogen-bonding capacity, while the 4-chloro group may hinder steric access to position 2, reducing reactivity in cross-coupling reactions .
5-Iodo-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 135352-71-5)
Functional Group Modifications
2-Amino-5-(aminomethyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- Key Difference: Amino and aminomethyl groups replace halogens.
- Impact : These groups enable hydrogen bonding with targets (e.g., enzymes in queuosine biosynthesis) but may reduce membrane permeability due to increased polarity .
4a: 5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Key Difference : Bulky aryl substituents.
- Impact : Enhanced lipophilicity improves membrane penetration but may limit solubility. The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions .
Biological Activity
2-Chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure incorporates both chlorine and fluorine atoms, which significantly enhance its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, making it a candidate for cancer therapy.
The molecular formula of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is C6H3ClFN3O, with a molecular weight of 187.56 g/mol. The synthesis typically involves several steps:
- Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate : Coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
- Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol : Adding formamidine to the previously prepared compound.
- Cyclization : Cyclizing the intermediate to form the pyrrolopyrimidine core.
- Chlorination : Converting the 7H-pyrrolo[2,3-d]pyrimidin-4-ol to the target compound through chlorination .
The biological activity of 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one primarily involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and blocking signaling pathways that promote cell proliferation and survival. This mechanism positions it as a promising candidate for cancer treatment.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines:
- Inhibition of Tubulin Assembly : Studies have shown that compounds related to 2-chloro-5-fluoro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one inhibit tubulin assembly in HeLa cells, affecting microtubule dynamics and leading to mitotic delay and cell death .
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships reveals that variations in substituents can significantly affect cytotoxicity:
| Compound Variant | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 5e (2-Cl) | HepG2 | 43.15 |
| 5h (2-F) | HepG2 | 68.17 |
| 5l (2-OH, 5-Br) | HeLa | <40 |
| 5k (3,4-di-Cl) | MDA-MB-231 | <30 |
This table illustrates how specific substitutions influence the potency against different cancer cell lines. Notably, the presence of chlorine and fluorine groups plays a critical role in enhancing anticancer activity .
Case Studies
- In Vivo Studies : In vivo studies using animal models have demonstrated that derivatives of this compound can significantly reduce tumor size when administered at specific dosages.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of formulations containing this compound in patients with resistant forms of cancer.
Q & A
Q. What are the established synthetic routes for 2-chloro-5-fluoro-pyrrolo[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of halogenated precursors or functionalization of the pyrrolopyrimidine core. For example:
- One-pot synthesis : Acyl-protected aminoacetone can react with cyanoacetamide to form intermediates like 2-amino-4-methyl-1H-pyrrole-3-carboxamide, which cyclizes to yield the pyrrolopyrimidine scaffold under controlled pH and temperature (e.g., 60–80°C, acidic conditions) .
- Halogenation strategies : Chlorine and fluorine substituents are introduced via nucleophilic substitution (e.g., using POCl₃ for chlorination) or directed metalation (e.g., LDA-mediated fluorination). Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions .
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions (e.g., fluoro and chloro groups exhibit distinct splitting patterns). -NMR confirms fluorine incorporation .
- X-ray crystallography : Resolves tautomeric forms (e.g., 3H vs. 7H) and validates fused-ring geometry. For example, derivatives like 4-chloro-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine have been structurally confirmed using this method .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric species (e.g., Cl vs. Br isotopes) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Kinase inhibition assays : Use fluorescence polarization or ADP-Glo™ assays to evaluate inhibition of JAK or VEGFR-2 kinases, common targets for pyrrolopyrimidines .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., A549, HeLa) via MTT assays. IC₅₀ values below 10 µM warrant further study .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Optimized workup protocols : For one-pot syntheses, sequential quenching (e.g., acid-base extraction) reduces side-product formation. Example: Ethylamidinoacetate intermediates require pH-controlled hydrolysis to avoid decomposition .
- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl substituents. Yields improve from 40% to >70% under microwave-assisted conditions .
Q. How do substituents at positions 2 and 5 impact biological activity?
A structure-activity relationship (SAR) study reveals:
Q. How can conflicting data on substituent effects be resolved?
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic effects (e.g., chloro vs. bromo) on ring electron density. For example, bromine’s larger size may sterically hinder kinase binding despite similar electronegativity to chlorine .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to clarify discrepancies in inhibition potency between analogs .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Orthotopic tumor models : For antitumor studies, implant melanoma or breast cancer cells into immunocompromised mice. Monitor tumor volume reduction and metastasis inhibition via bioluminescence imaging. Example: Pyrrolopyrimidine derivatives showed >50% tumor growth inhibition at 10 mg/kg dosing .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution. Fluorine substitution often extends half-life by reducing hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
